1-(4-acetylphenyl)-N-[2-(pyrrolidin-1-yl)ethyl]piperidine-4-carboxamide
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Overview
Description
1-(4-acetylphenyl)-N-[2-(pyrrolidin-1-yl)ethyl]piperidine-4-carboxamide is a synthetic compound with a complex structure that includes a piperidine ring, a pyrrolidine ring, and an acetylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-acetylphenyl)-N-[2-(pyrrolidin-1-yl)ethyl]piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Acetylphenyl Group: The acetylphenyl group can be introduced through a Friedel-Crafts acylation reaction using acetyl chloride and a suitable catalyst.
Attachment of the Pyrrolidine Ring: The pyrrolidine ring can be attached through a nucleophilic substitution reaction using a suitable pyrrolidine derivative.
Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and other process intensification techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-acetylphenyl)-N-[2-(pyrrolidin-1-yl)ethyl]piperidine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using halogens.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-(4-acetylphenyl)-N-[2-(pyrrolidin-1-yl)ethyl]piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, including its role as a lead compound for drug development.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-acetylphenyl)-N-[2-(pyrrolidin-1-yl)ethyl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-(4-acetylphenyl)-N-[2-(piperidin-1-yl)ethyl]piperidine-4-carboxamide: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
1-(4-acetylphenyl)-N-[2-(morpholin-1-yl)ethyl]piperidine-4-carboxamide: Similar structure but with a morpholine ring instead of a pyrrolidine ring.
Uniqueness
1-(4-acetylphenyl)-N-[2-(pyrrolidin-1-yl)ethyl]piperidine-4-carboxamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
Properties
IUPAC Name |
1-(4-acetylphenyl)-N-(2-pyrrolidin-1-ylethyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O2/c1-16(24)17-4-6-19(7-5-17)23-13-8-18(9-14-23)20(25)21-10-15-22-11-2-3-12-22/h4-7,18H,2-3,8-15H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSJZWGYVCVRDKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCC(CC2)C(=O)NCCN3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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